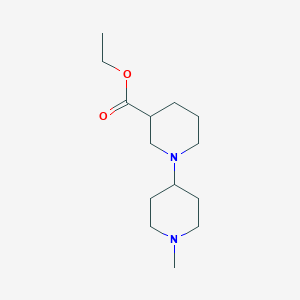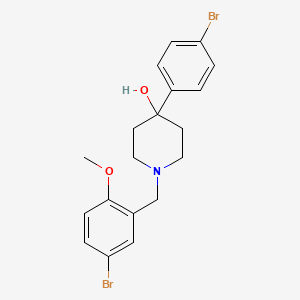![molecular formula C17H29ClN2O B3853147 N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride](/img/structure/B3853147.png)
N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride
説明
N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride, commonly known as MEPH or 4-Methylmethcathinone, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has been used as a substitute for cocaine and amphetamines. MEPH is a psychoactive substance that affects the central nervous system and has been associated with addiction, overdose, and death. The purpose of Additionally, this paper will list future directions for MEPH research.
作用機序
MEPH acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to a feeling of euphoria and increased energy. MEPH also acts as a weak agonist of the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MEPH has been shown to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to seizures, stroke, and cardiac arrest. MEPH has been associated with acute and chronic toxicity, including liver and kidney damage. Long-term use of MEPH has been linked to addiction, depression, and anxiety.
実験室実験の利点と制限
MEPH has been used in laboratory experiments to study its effects on the central nervous system, including its potential as a model for drug addiction. However, MEPH has limitations as a research tool due to its potential for abuse and toxicity. Researchers must use caution when handling MEPH and follow strict safety protocols to minimize the risk of harm.
将来の方向性
Future research on MEPH should focus on its potential as a treatment for depression and anxiety, as well as its role in drug addiction. Additional studies are needed to determine the long-term effects of MEPH on the brain and body, as well as its potential for abuse and addiction. Researchers should also investigate alternative synthesis methods for MEPH that are safer and more sustainable. Finally, studies should be conducted to determine the potential risks and benefits of using MEPH in clinical settings.
科学的研究の応用
MEPH has been used in scientific research to study its effects on the central nervous system, including its potential as a treatment for depression and anxiety. MEPH has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation. MEPH has also been used in animal studies to investigate its potential as a model for drug addiction and to study the effects of chronic drug exposure on the brain.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-propylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-12-19-13-9-16(10-14-19)18-11-8-15-4-6-17(20-2)7-5-15;/h4-7,16,18H,3,8-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQHJQBNJYNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)




![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)

![2,3-dihydro-1H-inden-5-yl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B3853119.png)


![N-[2-(2,4-dichlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B3853148.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B3853157.png)